

# Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flexirubin*  
Cat. No.: B1238530

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## Spectroscopic Profile of Flexirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **flexirubin**, a characteristic polyene pigment found in several genera of bacteria, including *Flexibacter*, *Flavobacterium*, *Chryseobacterium*, and *Cytophaga*. **Flexirubin** and its derivatives are of interest due to their potential antioxidant and antimicrobial properties. This document summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

## Data Presentation

The following tables summarize the key spectroscopic data for **flexirubin** and its analogues.

## UV-Vis Spectroscopy

**Flexirubin** exhibits a characteristic strong absorption in the visible region, responsible for its yellow-orange color. The maximal absorption wavelength ( $\lambda_{\text{max}}$ ) is a key identifier for this class of pigments.

Solvent	$\lambda_{\text{max}}$ (nm)	Reference(s)
Acetone	450	<a href="#">[1]</a>
Methanol	450	<a href="#">[1]</a>

## Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **flexirubin**, aiding in its structural elucidation.

Ionization Method	Mass Analyzer	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)	Reference(s)
MALDI	Orbitrap	634.4	293.2, 343.3	<a href="#">[2]</a>
LC-MS	-	618	-	<a href="#">[1]</a>

Note: The observed molecular ion peak can vary depending on the specific **flexirubin** analogue and the ionization method used.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of **flexirubin**. While a complete, assigned <sup>1</sup>H and <sup>13</sup>C NMR dataset for a single **flexirubin** species is not readily available in a consolidated tabular format in the reviewed literature, the following table presents the reported <sup>13</sup>C NMR chemical shifts for a **flexirubin**-type pigment. The <sup>1</sup>H NMR spectrum is often complex due to the long polyene chain.

### <sup>13</sup>C NMR Chemical Shifts for a **Flexirubin**-type Pigment in CDCl<sub>3</sub>

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
1	129.69
2	114.07
3	129.69
4	128.81
5	128.07
6	128.06
7	68.17
8	65.18
9	45.39
10	37.11

Reference:[[1](#)]

Note: The carbon numbering is as reported in the reference. A complete set of assigned  $^1\text{H}$  NMR chemical shifts for **flexirubin** is not currently available in published literature in a tabular format.

## Experimental Protocols

Detailed methodologies are essential for the reproducible extraction and analysis of **flexirubin**.

### Extraction of Flexirubin from Bacterial Culture

- Cell Harvesting: Cultivate the **flexirubin**-producing bacterial strain (e.g., *Chryseobacterium artocarpi*) in a suitable broth medium until maximal pigment production is achieved. Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).
- Solvent Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet.

- Cell Lysis: Facilitate the release of the pigment by ultrasonication until the cells are visibly bleached.
- Pigment Recovery: Separate the pigment-containing acetone supernatant from the cell debris by centrifugation (e.g., 10,000 rpm for 10 minutes).
- Concentration: Evaporate the acetone from the supernatant using a rotary evaporator to obtain the crude **flexirubin** extract.

## UV-Vis Spectroscopy

- Sample Preparation: Dissolve a known concentration of the dried **flexirubin** extract in a suitable solvent such as acetone or methanol.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction.
- Analysis: Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For quantification, a calibration curve can be generated using a purified standard.

## Mass Spectrometry (MALDI-TOF)

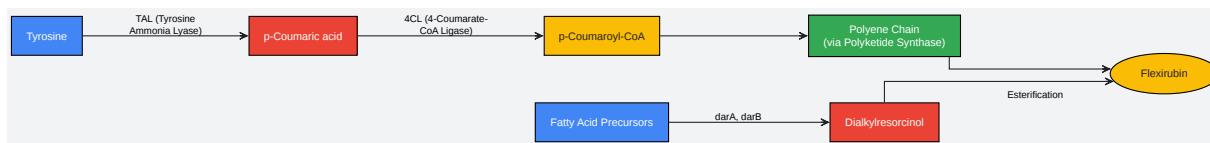
- Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g.,  $\alpha$ -cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile and water with 0.1% trifluoroacetic acid.
- Sample Spotting: Mix the **flexirubin** extract with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
- Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
- Data Analysis: Identify the molecular ion peak ( $[\text{M}]^{+\cdot}$ ) and analyze the fragmentation pattern to deduce structural information.

## NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of purified **flexirubin** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Data Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-15 ppm.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Data Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
- Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the <sup>1</sup>H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in the <sup>13</sup>C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for complete structural assignment.

## Flexirubin Biosynthesis Pathway

The biosynthesis of **flexirubin** involves a fascinating pathway that combines elements of fatty acid and polyketide synthesis. The following diagram illustrates the key steps in the formation of the **flexirubin** molecule.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)